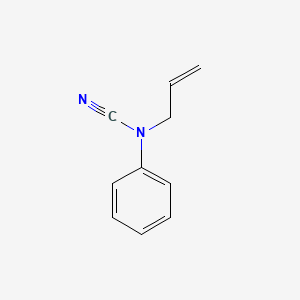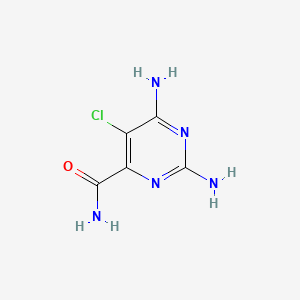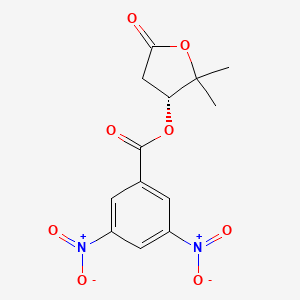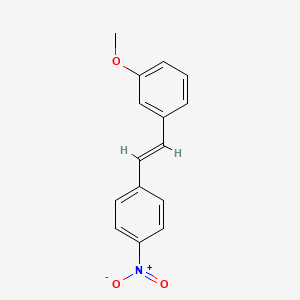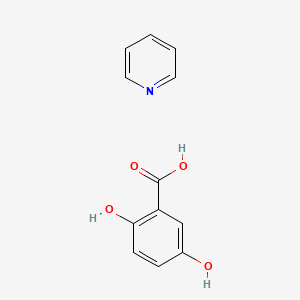
2,5-Dihydroxybenzoic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a dihydroxybenzoic acid with the molecular formula C7H6O4. It is a derivative of benzoic acid and is commonly found in various plants and foods. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The combination of 2,5-Dihydroxybenzoic acid and pyridine forms a compound that has significant applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This involves the reaction of hydroquinone with carbon dioxide under high pressure and temperature . Another method involves the oxidation of salicylic acid using persulfate .
Pyridine can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde. Another method is the Bönnemann cyclization, which involves the reaction of dicarbonyl compounds with ammonia .
Industrial Production Methods
Industrial production of 2,5-Dihydroxybenzoic acid often involves the Kolbe-Schmitt reaction due to its efficiency and cost-effectiveness. Pyridine is industrially produced through the reaction of acetaldehyde and ammonia in the presence of an oxidizing agent .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Pyridine undergoes:
Nucleophilic substitution: Due to the electron-deficient nature of the nitrogen atom.
Electrophilic substitution: Though less reactive than benzene, it can still undergo such reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoic acids and pyridine derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxybenzoic acid and pyridine have numerous applications in scientific research:
Mecanismo De Acción
2,5-Dihydroxybenzoic acid exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory pathways . Pyridine acts as a base and nucleophile, participating in various biochemical reactions and serving as a building block for more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid: Another hydroxybenzoic acid with anti-inflammatory properties.
p-Hydroxybenzoic acid: Similar structure but different substitution pattern.
Protocatechuic acid: Contains two hydroxyl groups at different positions.
Uniqueness
2,5-Dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Pyridine’s nitrogen atom makes it more basic and nucleophilic compared to benzene, allowing it to participate in a wider range of chemical reactions .
Propiedades
Número CAS |
23758-49-8 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2,5-dihydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C7H6O4.C5H5N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-4-6-5-3-1/h1-3,8-9H,(H,10,11);1-5H |
Clave InChI |
YCONFVVPCZOVQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C1=CC(=C(C=C1O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


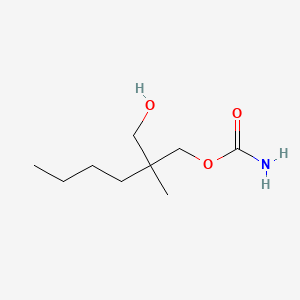
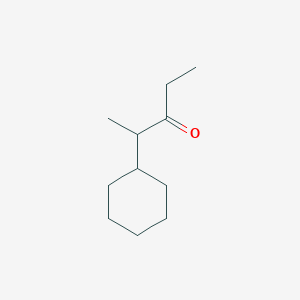
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)


